molecular formula C18H17N3O2S B4392700 N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide

N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide

Cat. No. B4392700
M. Wt: 339.4 g/mol
InChI Key: YDDIKLJPQWWKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide, also known as BTE, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological applications. BTE has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in various fields.

Mechanism of Action

N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide's mechanism of action is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. However, N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
List of

Future Directions

1. Further research is needed to fully understand N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide's mechanism of action.
2. N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide's potential as an anti-inflammatory agent should be further explored.
3. The potential use of N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide as an antioxidant should be investigated.
4. N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide's anticancer properties should be further studied, including its potential use in combination with other anticancer agents.
5. The toxicity of N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide should be further evaluated to determine its safety for human use.
6. The potential use of N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide in the treatment of other diseases, such as diabetes and neurodegenerative disorders, should be investigated.

Scientific Research Applications

N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been the subject of extensive research due to its potential pharmacological applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research in various fields.

properties

IUPAC Name

N-benzyl-N'-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c19-10-14-13-8-4-5-9-15(13)24-18(14)21-17(23)16(22)20-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDIKLJPQWWKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=O)NCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.